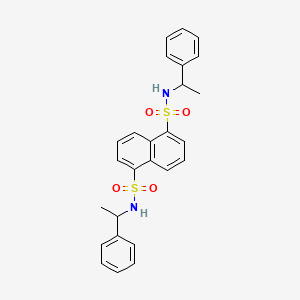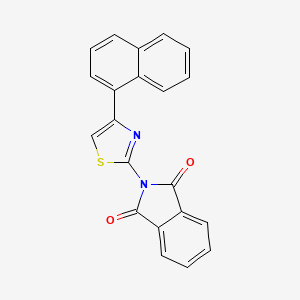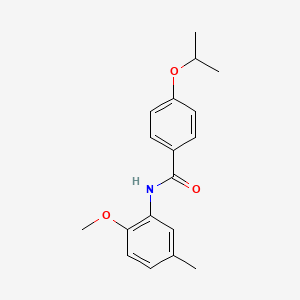
N,N'-bis(1-phenylethyl)naphthalene-1,5-disulfonamide
Overview
Description
N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide: is an organic compound characterized by the presence of two phenylethyl groups attached to a naphthalene core through sulfonamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide typically involves the reaction of 1,5-naphthalenedisulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthalene derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological molecules. It may also serve as a model compound for investigating the behavior of sulfonamide-based drugs.
Medicine: While not a drug itself, N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide can be used in medicinal chemistry research to develop new therapeutic agents. Its structural features make it a candidate for designing molecules with potential pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide involves its ability to interact with various molecular targets through its sulfonamide groups. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound can bind to proteins, enzymes, and other biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
- N,N’-bis(1-phenylethyl)-2,6-pyridinedicarboxamide
- N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
Comparison: N,N’-bis(1-phenylethyl)-1,5-naphthalenedisulfonamide is unique due to its naphthalene core and sulfonamide linkages, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-N,5-N-bis(1-phenylethyl)naphthalene-1,5-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-19(21-11-5-3-6-12-21)27-33(29,30)25-17-9-16-24-23(25)15-10-18-26(24)34(31,32)28-20(2)22-13-7-4-8-14-22/h3-20,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHPNFPFPPWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-(3-cyano-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B4160196.png)
![7-phenyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B4160208.png)
![3,8-bis(benzylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B4160220.png)
![4-butoxy-N-(3-cyano-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4160224.png)
![2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4160243.png)
![3-(4-chlorophenyl)-2-[(2-hydroxypropyl)amino]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4160250.png)

![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B4160267.png)

![3-methoxy-N-[(4-phenyloxan-4-yl)methyl]-4-propoxybenzamide](/img/structure/B4160271.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-(pentyloxy)benzamide](/img/structure/B4160277.png)
![N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]furan-2-carboxamide](/img/structure/B4160280.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(2-thienylmethyl)acetamide](/img/structure/B4160281.png)
![3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-1-propanamine](/img/structure/B4160287.png)
